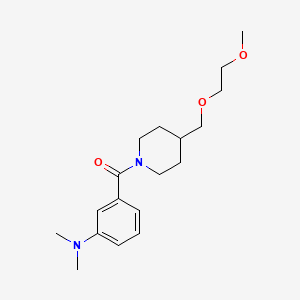

(3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-[4-(2-methoxyethoxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-19(2)17-6-4-5-16(13-17)18(21)20-9-7-15(8-10-20)14-23-12-11-22-3/h4-6,13,15H,7-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPIWODKOGWQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)COCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone typically involves a multi-step reaction. It begins with the formation of the dimethylamino benzene derivative, followed by the introduction of the piperidine ring and the methanone group. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, are crucial to ensure the efficiency and yield of each step.

Industrial Production Methods

Industrial production often scales up laboratory synthesis methods, optimizing for higher yields and purity. This might involve the use of specialized reactors and continuous flow systems to handle larger quantities of reagents safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions at the dimethylamino group or the phenyl ring, leading to products with higher oxidation states.

Reduction: : Reductive reactions may target the methanone group, converting it into an alcohol or even a methylene group under strong reducing conditions.

Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and piperidine nitrogen, respectively.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substituents: : Halides, nitro groups, etc., can be introduced using reagents like halogenating agents, nitrating agents, etc.

Major Products Formed

The oxidation reactions typically lead to quinone derivatives, while reduction can yield alcohols or alkanes. Substitution reactions diversify the compound with different functional groups based on the reagents used.

Scientific Research Applications

The compound has significant roles in:

Chemistry: : Utilized as a precursor or intermediate in organic synthesis.

Biology: : Functions as a building block in the synthesis of biologically active molecules.

Medicine: : Potentially serves as a lead compound in drug discovery due to its pharmacophore elements.

Industry: : Used in the development of novel materials, including polymers and resins.

Mechanism of Action

The effects of (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone are mediated by its interactions with specific molecular targets, primarily enzymes and receptors. The dimethylamino and piperidine groups facilitate binding to active sites, modulating biochemical pathways and exerting therapeutic or chemical effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s piperidine and aryl moieties are common in bioactive molecules. Key analogs and their differences are summarized below:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) contrasts with halogenated or trifluoromethyl groups (electron-withdrawing) in analogs like Compounds 30 and 15. This difference may influence receptor interactions, such as serotonin receptor binding in Compound 30 .

- Solubility and Rigidity : The methoxyethoxy chain in the target compound likely improves aqueous solubility compared to lipophilic substituents (e.g., trifluoromethyl in ). Conversely, ethynyl groups (e.g., ) introduce rigidity, which may optimize binding pocket occupancy.

- Ring Size and Conformation: Piperidine (6-membered) vs.

Key Observations :

- Reductive Amination: Compounds 30 and 39 () use sodium cyanoborohydride for reductive amination, yielding oils with moderate purity.

- Coupling Reagents : Compound 10 () employs PyBOP for amide bond formation, achieving higher yields (80%) as a solid.

- Chiral Synthesis : Compounds like (R)-6 () require specialized purification (e.g., chiral HPLC) to achieve >95% enantiomeric excess.

Biological Activity

The compound (3-(Dimethylamino)phenyl)(4-((2-methoxyethoxy)methyl)piperidin-1-yl)methanone, identified by its CAS number 1251609-12-7, is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 320.4 g/mol |

| CAS Number | 1251609-12-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signal transduction pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which are crucial in regulating cell proliferation and survival.

Key Mechanisms:

- Inhibition of Cell Proliferation : The compound has shown promise in inhibiting the growth of tumor cells, indicating potential anti-cancer properties.

- Modulation of Neurotransmitter Systems : The dimethylamino group suggests possible interactions with neurotransmitter receptors, which could affect mood and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Neuroprotective Effects : Preliminary findings suggest neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease.

Case Studies

- Study on Antitumor Effects :

- A study evaluated the efficacy of the compound against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting effective inhibition of cell growth.

- Neuroprotective Study :

- Another investigation focused on the neuroprotective effects in a mouse model of Alzheimer’s disease. The compound was administered over a period of four weeks, resulting in improved cognitive function as assessed by behavioral tests.

Biological Activity Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.